molecular formula C14H13NO B14456964 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- CAS No. 67931-49-1

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-

Cat. No.: B14456964
CAS No.: 67931-49-1
M. Wt: 211.26 g/mol
InChI Key: PURYTKOSBKIWTB-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- can be achieved through several methods. Another method involves the use of tropinone, which undergoes a Hofmann elimination and bromination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is unique due to the presence of the 2-[(2-methylphenyl)amino] group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

67931-49-1

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-(2-methylanilino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-8-12(11)15-13-9-3-2-4-10-14(13)16/h2-10H,1H3,(H,15,16)

InChI Key

PURYTKOSBKIWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=CC2=O

Origin of Product

United States

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